12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H32ClNO3 |
|---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
12-(5-chloroquinolin-8-yl)oxydodecyl acetate |
InChI |
InChI=1S/C23H32ClNO3/c1-19(26)27-17-10-8-6-4-2-3-5-7-9-11-18-28-22-15-14-21(24)20-13-12-16-25-23(20)22/h12-16H,2-11,17-18H2,1H3 |
InChI Key |
CUTGJCKWJSWXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Biological Activity
12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate is a compound belonging to the class of quinoline derivatives, characterized by its unique structural features that include a dodecyl acetate moiety linked to a 5-chloroquinolin-8-yl group through an ether bond. The molecular formula is C₁₃H₁₂ClNO₃, with a molecular weight of approximately 265.69 g/mol. This compound has garnered interest in various fields, particularly pharmaceuticals, due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacterial strains. For instance, compounds structurally similar to this derivative have shown minimum inhibitory concentration (MIC) values ranging from 0.10 to 2.50 μg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.50 |
| Escherichia coli | 1.00 | |
| Ciprofloxacin | Staphylococcus aureus | 3.12 |
| Escherichia coli | 3.12 |
Cytotoxic Effects
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies indicate that compounds featuring the chloroquinoline moiety often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, related compounds have demonstrated IC50 values as low as 13 μM against resistant colon adenocarcinoma cell lines, suggesting that the presence of the chloro group enhances cytotoxic activity by improving cellular uptake and interaction with biological targets .
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Colo205 | 12.94 |
| Colo320 | 13.55 | |
| Doxorubicin | Colo205 | 6.25 |
| Colo320 | 6.25 |
The mechanism of action for this compound is believed to involve interaction with specific enzymes and receptors within microbial and cancerous cells. The chloro group is thought to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets . Interaction studies suggest that it may inhibit key enzymes involved in metabolic pathways or cellular proliferation, leading to its observed biological effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Applications : In a study comparing various quinoline derivatives, this compound exhibited superior antimicrobial properties against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development .
- Cancer Treatment : Research focusing on the cytotoxic effects of quinoline derivatives suggests that modifications such as the addition of a dodecyl group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Synthesis and Structural Analysis : The synthesis pathways for this compound have been explored in detail, revealing that structural modifications can significantly affect biological activity, thereby guiding future drug design efforts.
Scientific Research Applications
12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate is a quinoline derivative with a unique structure, combining a dodecyl acetate moiety linked to a 5-chloroquinolin-8-yl group via an ether bond. Quinoline derivatives are known for diverse biological activities, making this compound potentially useful in various fields.
Potential Applications
This compound has potential applications in various fields, especially in pharmacological studies. Research suggests that the presence of the chloro group can enhance the biological activity of quinoline derivatives by increasing their lipophilicity and ability to penetrate cell membranes.
Pharmaceuticals
- Due to its biological activity, This compound may serve as a building block in drug development.
Interaction Studies - Interaction studies suggest that This compound may interact with biological targets such as enzymes and receptors. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.
Structural Similarities
Several compounds share structural similarities with This compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(5-chloroquinolin-8-yloxy)acetate | C₁₃H₁₂ClNO₂ | Lacks dodecyl chain; simpler structure |
| Dodecyl Acetate | C₁₄H₂₈O₂ | No quinoline moiety; primarily used as a fragrance |
| Chloroquine | C₁⁴H₁⁴ClN₃ | Known antimalarial drug; different functional groups |
Chemical Reactions Analysis
1.1. O-Alkylation of 5-Chloroquinolin-8-ol
A key step in synthesizing such hybrids involves the alkylation of the hydroxyl group on 5-chloroquinolin-8-ol. For example:
-
Reaction :
Subsequent acetylation with acetic anhydride or acetyl chloride yields the final acetate derivative .
-
Key Conditions :
1.2. Click Chemistry for Hybrid Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a viable route for introducing triazole linkages, as seen in similar quinoline hybrids :
2.1. Ester Hydrolysis
The acetate group can be hydrolyzed to a hydroxyl group under acidic or basic conditions:
-
Reaction :
This step is critical for further modifications, such as sulfonation or phosphorylation .
2.2. Antimicrobial Activity
While no direct bioactivity data exists for this compound, structurally related chloroquinoline hybrids (e.g., triazole-linked derivatives) show moderate to strong activity against Staphylococcus aureus and Candida albicans . For example:
| Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| Triazole-quinoline hybrid | 6.25–25 | S. aureus, C. albicans |
| Dodecyl acetate derivative | N/A | Inferred similar range |
Stability and Reactivity
-
Thermal Stability : Chloroquinoline derivatives typically degrade above 200°C, with acetate groups showing stability up to 150°C .
-
Photoreactivity : The quinoline core may undergo photodechlorination under UV light, necessitating storage in dark conditions .
Challenges and Recommendations
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
5-(Chloromethyl)quinolin-8-yl acetate
- Structure: Features a shorter chloromethyl group at the quinoline’s 5-position and an acetate ester at the 8-hydroxy position.
- Key Differences : The absence of a long alkyl chain reduces lipophilicity compared to the dodecyl derivative. This impacts solubility and cellular uptake, making it less suited for applications requiring prolonged tissue retention .
2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide
- Structure : Contains an acetohydrazide group instead of the dodecyl-acetate chain.
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
Comparative Data Table
| Compound | Alkyl Chain Length | Functional Group | *Lipophilicity (Log P) | Biological Applications |
|---|---|---|---|---|
| 12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate | 12-carbon | Acetate ester | High (~6.2) | Antimicrobial, drug delivery |
| 5-(Chloromethyl)quinolin-8-yl acetate | None (chloromethyl) | Acetate ester | Moderate (~3.5) | Coordination chemistry intermediate |
| 2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide | None (acetohydrazide) | Hydrazide | Low (~1.8) | Metal coordination, antitumor agents |
| Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | 2-carbon (ethyl) | Ethyl ester | Moderate (~2.5) | Synthetic intermediate |
Functional Implications
Lipophilicity and Bioavailability: The dodecyl chain in this compound significantly enhances membrane penetration, making it superior for targeting intracellular pathogens or acting as a prodrug with sustained release . Shorter-chain analogs (e.g., ethyl derivative) exhibit faster systemic clearance due to reduced lipid affinity.
Chemical Stability: The acetate ester in the target compound offers balanced hydrolytic stability compared to the more labile hydrazide group in 2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide .
Coordination Chemistry :
- Hydrazide-containing analogs show stronger metal-binding capabilities, making them preferred for synthesizing platinum(II) complexes with antitumor activity. The dodecyl-acetate derivative’s bulky chain may sterically hinder metal coordination .
Q & A
Q. What synthetic routes are recommended for 12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate, and how do reaction conditions influence yield?
Q. How should researchers optimize purification techniques for this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted starting materials. Recrystallization from ethanol/water mixtures improves crystallinity. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Contaminants like residual solvents (e.g., DMF) require careful monitoring via GC-MS .
Advanced Research Questions
Q. What advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL-2018) provides unambiguous confirmation of molecular geometry, including bond angles and torsion angles . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) elucidate connectivity. Discrepancies in crystallographic data (e.g., disorder in the dodecyl chain) can be addressed using restraints in SHELXL refinement .
- Example : A reported structure (Acta Cryst. E64, o1519) resolved the chloroquinoline orientation via SC-XRD, with R factor = 0.034 .
Q. How do computational models predict the physicochemical properties of this compound, and what experimental validations are required?
- Methodological Answer : QSPR (Quantitative Structure-Property Relationship) models, such as random forest regression, predict logP (5.38) and water solubility (<0.1 mg/L) based on dodecyl chain hydrophobicity and quinoline aromaticity . Experimental validation includes:
- LogP : Shake-flask method (octanol/water partition).
- Stability : Accelerated degradation studies under oxidative conditions (40°C, 75% RH) to identify decomposition products (e.g., CO/CO₂) .
- Data Contradiction : Predicted vs. experimental logP values may differ due to micelle formation in long-chain esters.
Q. What are the critical considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation of the dodecyl chain. Avoid contact with strong oxidizers (e.g., HNO₃), which may generate hazardous decomposition products .
- Safety : Use PPE (gloves, goggles) and fume hoods. Toxicity data for structurally similar compounds (e.g., amphocarboxylates) suggest potential skin irritation; conduct patch tests prior to biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
